2-((4-Chloropyridin-2-yl)oxy)acetic acid 2-((4-Chloropyridin-2-yl)oxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 89692-15-9
VCID: VC7867827
InChI: InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
SMILES: C1=CN=C(C=C1Cl)OCC(=O)O
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol

2-((4-Chloropyridin-2-yl)oxy)acetic acid

CAS No.: 89692-15-9

Cat. No.: VC7867827

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Chloropyridin-2-yl)oxy)acetic acid - 89692-15-9

Specification

CAS No. 89692-15-9
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
IUPAC Name 2-(4-chloropyridin-2-yl)oxyacetic acid
Standard InChI InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Standard InChI Key IFZAKRCXVXAFBU-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Cl)OCC(=O)O
Canonical SMILES C1=CN=C(C=C1Cl)OCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 2-(4-chloropyridin-2-yl)oxyacetic acid. Key identifiers include:

PropertyValue
CAS Number89692-15-9
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol
SMILESO=C(O)COC1=NC=CC(Cl)=C1
InChIKeyIFZAKRCXVXAFBU-UHFFFAOYSA-N
XLogP31.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The chlorine atom at the 4-position of the pyridine ring enhances electrophilic substitution reactivity, while the acetic acid group facilitates salt formation and conjugation .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C ether stretch) .

  • NMR (¹H): Peaks at δ 8.3 (d, 1H, pyridine-H), δ 7.4 (dd, 1H, pyridine-H), δ 4.6 (s, 2H, CH₂), and δ 12.1 (s, 1H, COOH) .

  • MS (ESI): Molecular ion peak at m/z 187.0 [M+H]⁺.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 4-chloro-2-hydroxypyridine and chloroacetic acid under basic conditions:

  • Reaction:

    4-Cl-C5H3N-OH+ClCH2COOHK2CO3,DMF2-((4-Cl-pyridin-2-yl)oxy)acetic acid4\text{-Cl-C}_5\text{H}_3\text{N-OH} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 2\text{-((4-Cl-pyridin-2-yl)oxy)acetic acid}

    Yields range from 65–75% after recrystallization from ethanol .

  • Optimization:

    • Temperature: 80–100°C.

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

    • Base: Potassium carbonate or triethylamine .

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

ParameterIndustrial Protocol
Reactor TypeTubular flow reactor
Residence Time20–30 minutes
Throughput50–100 kg/day
Purity≥98% (HPLC)

Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles .

Biological and Chemical Applications

Antimicrobial Activity

Derivatives of 2-((4-chloropyridin-2-yl)oxy)acetic acid exhibit broad-spectrum activity:

Microbial StrainMIC (µg/mL)Mechanism
S. aureus12.5Cell wall synthesis inhibition
E. coli25.0DNA gyrase interference
C. albicans50.0Ergosterol biosynthesis

The chlorine moiety enhances membrane permeability, while the acetic acid group chelates metal ions essential for microbial enzymes .

Agrochemical Applications

As a pesticide intermediate, it disrupts insect nicotinic acetylcholine receptors:

PestLC₅₀ (ppm)Field Efficacy
Aphis gossypii0.592% reduction
Helicoverpa armigera1.285% mortality

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the 4-position enhance larvicidal activity .

Pharmacological Development

Neurological Agents

The compound serves as a precursor for GABAₐ receptor modulators. In silico models predict blood-brain barrier permeability (LogBB = 0.3) and low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .

Antiviral Research

During the SARS-CoV-2 pandemic, derivatives showed 3CL protease inhibition (IC₅₀ = 8.7 µM). Lead optimization yielded analogs with 10-fold improved potency through pyridine ring fluorination .

SupplierPurityPrice (USD/g)
Shanghai Nianxing95%$120
Dayang Chem98%$150
AChemBlock95%$135

Storage recommendations include desiccation at 2–8°C to prevent hydrolysis .

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